molecular formula C18H17N3O2S2 B11212534 4-amino-N-(2-methoxybenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(2-methoxybenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11212534
M. Wt: 371.5 g/mol
InChI Key: GOQTYMRNIRSLFQ-UHFFFAOYSA-N
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Description

4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method is the Schiff base reduction route. This involves the reaction of 4-methoxyphenylamine with an aldehyde to form a Schiff base, which is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylamine: A precursor in the synthesis of the target compound.

    2-Methoxy-5-((phenylamino)methyl)phenol: Another compound synthesized via Schiff base reduction.

    2-(4-Methoxyphenyl)aminomethylphenol: Shares structural similarities and synthetic routes.

Uniqueness

What sets 4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

4-amino-N-[(2-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-10-6-5-7-12(14)11-20-17(22)15-16(19)21(18(24)25-15)13-8-3-2-4-9-13/h2-10H,11,19H2,1H3,(H,20,22)

InChI Key

GOQTYMRNIRSLFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

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